5-Fluoro-2-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzoic acid derivatives involves multistep reactions, including nitration, esterification, reduction, and halogenation. For instance, the synthesis of Methyl 2-amino-5-fluorobenzoate from 3-fluorobenzoic acid involves nitrification, esterification, and hydronation, resulting in a high yield of 81% . Similarly, 2-Fluoro-6-iodobenzoic acid is synthesized through carboxyl group protection, diazotization, iodosubstitution, and deprotection, with a high purity and yield . These methods highlight the versatility and reactivity of fluorinated benzoic acids in organic synthesis.
Molecular Structure Analysis
The molecular structures of fluorinated benzoic acid derivatives are characterized by the presence of fluorine and other substituents on the benzene ring, which can significantly influence their chemical behavior. For example, the presence of fluorine can enhance the acidity of the benzoic acid and affect the hydrogen bonding patterns in cocrystals, as seen in the case of 5-fluorouracil cocrystals with 4-methylbenzoic acid and 3-nitrobenzoic acid . The fluorine atom's electronegativity and small size make it an interesting substituent in the design of pharmaceuticals and materials.
Chemical Reactions Analysis
Fluorinated benzoic acids participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds, including benzimidazoles and quinoxalinones, which are important in drug discovery . The reactivity of the fluorine atom allows for selective transformations and the introduction of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are influenced by the presence of fluorine and other substituents. These compounds often exhibit high thermal stability, as seen in the lanthanide complexes with 2-fluorobenzoic acid, which are stable up to 450 K . The introduction of fluorine can also affect the compound's acidity, boiling point, and solubility, which are important parameters in the design of pharmaceuticals and materials. The fluorescence properties of these compounds can be utilized in sensing applications, as demonstrated by the bifunctional fluorescent quenching detection of TNP and acetate ions .
Scientific Research Applications
Synthesis and Chemical Properties
5-Fluoro-2-methylbenzoic acid has been a key compound in various synthesis processes. For instance, it has been involved in the synthesis of pharmacologically active benzo[b]thiphen derivatives, which are significant in medicinal chemistry (Chapman, Clarke, & Sawhney, 1968). Additionally, it plays a role in the detection of aromatic metabolites in methanogenic consortia, highlighting its application in environmental chemistry (Londry & Fedorak, 1993).
Applications in Medicinal Chemistry
In medicinal chemistry, 5-fluoro-2-methylbenzoic acid derivatives are used in synthesizing various compounds. For instance, it's involved in the creation of fluorinated compounds that are crucial in the development of antitumor agents and other pharmaceuticals (Hutchinson et al., 2001).
Industrial Applications
Safety And Hazards
5-Fluoro-2-methylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
properties
IUPAC Name |
5-fluoro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBLXLBINTYFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954803 | |
Record name | 5-Fluoro-2-methylbenzoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylbenzoic acid | |
CAS RN |
33184-16-6 | |
Record name | 5-Fluoro-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33184-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoicacid, 5-fluoro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-2-methylbenzoato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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